molecular formula C14H10F2O2S B1420262 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 1097125-23-9

2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Cat. No.: B1420262
CAS No.: 1097125-23-9
M. Wt: 280.29 g/mol
InChI Key: QZXBDUATFRTRPZ-UHFFFAOYSA-N
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Description

“2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is a chemical compound with the CAS Number: 867311-53-3 . It has a molecular weight of 204.2 and its IUPAC name is [(3,4-difluorophenyl)sulfanyl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F2O2S/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 105-106 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Studies

2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid is a compound that can be involved in the synthesis of various heteroatomic compounds with potential physiological properties. For instance, new sulfur- and nitrogen-containing thiourea and acetophenone derivatives have been synthesized, showing significant biological activities, which might be useful in drug development. These activities include antioxidant effects and membrane stabilization at low concentrations (Farzaliyev et al., 2020).

Another study explored the synthesis of antibacterial and acetyl cholinesterase inhibitors through a multistep synthetic methodology involving 2-phenylacetic acid. The synthesized compounds showed weak enzyme inhibition and antibacterial activity, highlighting the potential of these derivatives in medicinal chemistry (Siddiqui et al., 2017).

Catalytic Applications

The compound has also been investigated for its potential as a catalyst. Sulfonated-phenylacetic acid coated Fe3O4 nanoparticles have been synthesized and shown to be effective as novel acid magnetic catalysts for certain chemical reactions. This highlights the compound's utility in facilitating organic synthesis and possibly in industrial applications (Zamani & Izadi, 2013).

Anticancer Research

In the realm of anticancer research, derivatives of this compound have been synthesized and evaluated for their potential anticancer activities. For example, a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties was proposed, showing promising results in anticancer activity screening (Yushyn, Holota, & Lesyk, 2022).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound.

Properties

IUPAC Name

2-(3,4-difluorophenyl)sulfanyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2S/c15-11-7-6-10(8-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXBDUATFRTRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249645
Record name α-[(3,4-Difluorophenyl)thio]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097125-23-9
Record name α-[(3,4-Difluorophenyl)thio]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097125-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(3,4-Difluorophenyl)thio]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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